(R)-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate

Catalog No.
S12276809
CAS No.
M.F
C15H29N3O3
M. Wt
299.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan...

Product Name

(R)-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate

IUPAC Name

[(4R)-4-(1,4-diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl] carbamate

Molecular Formula

C15H29N3O3

Molecular Weight

299.41 g/mol

InChI

InChI=1S/C15H29N3O3/c1-11(2)12(10-15(3,4)21-14(16)20)13(19)18-8-5-6-17-7-9-18/h11-12,17H,5-10H2,1-4H3,(H2,16,20)/t12-/m1/s1

InChI Key

CUHDMPDNDXQMKU-GFCCVEGCSA-N

Canonical SMILES

CC(C)C(CC(C)(C)OC(=O)N)C(=O)N1CCCNCC1

Isomeric SMILES

CC(C)[C@@H](CC(C)(C)OC(=O)N)C(=O)N1CCCNCC1

The compound (R)-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate is a synthetic organic molecule characterized by its complex structure, which includes a carbamate functional group and a diazepane ring. This compound features a chiral center, denoted by the (R) configuration, indicating that it exists in a specific stereoisomeric form. The presence of the diazepane moiety suggests potential interactions with biological systems, particularly in pharmacological contexts.

The chemical reactivity of (R)-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate can be influenced by its functional groups. Key reactions may include:

  • Hydrolysis: The carbamate group can undergo hydrolysis in the presence of water and acids or bases to yield the corresponding amine and carbonic acid derivatives.
  • Transesterification: The carbamate can react with alcohols to form esters, which may be useful in modifying its properties for various applications.
  • Nucleophilic Substitution: The carbonyl carbon of the diazepane moiety can be targeted for nucleophilic attack, leading to the formation of new derivatives.

Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Cytotoxic Activity: Compounds related to this structure have been evaluated for their potential to inhibit cancer cell proliferation.
  • Neuroactive Effects: Due to the diazepane structure, there may be implications for central nervous system interactions.

Research indicates that (R)-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate may possess similar biological activities, warranting further investigation into its pharmacological profile.

The synthesis of (R)-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate typically involves several steps:

  • Formation of Diazepane Ring: Starting from appropriate precursors such as amino acids or cyclic amines, the diazepane ring can be synthesized through cyclization reactions.
  • Carbamate Formation: The reaction of the diazepane derivative with an isocyanate or a carbonic acid derivative leads to the formation of the carbamate group.
  • Chiral Resolution: If racemic mixtures are obtained during synthesis, chiral resolution techniques such as chromatography may be employed to isolate the (R) enantiomer.

This compound has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting neurological disorders or infections.
  • Agricultural Chemicals: Potential use as an agrochemical due to its biological activity against pests or pathogens.
  • Chemical Research: Useful as a building block in synthetic organic chemistry for creating more complex molecules.

Interaction studies involving (R)-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate focus on its binding affinity and activity against biological targets:

  • Enzyme Inhibition: Investigating whether this compound can inhibit specific enzymes related to disease pathways.
  • Receptor Binding Studies: Evaluating how well it binds to neurotransmitter receptors could provide insights into its potential neuroactive effects.

These studies are critical for understanding its mechanism of action and therapeutic potential.

Similar Compounds

Several compounds share structural similarities with (R)-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(4-Aminophenyl)carbamateContains an amine and carbamatePotential use in pain relief
2-(1H-imidazol-4-yl)acetamideImidazole ring with acetamideKnown for antifungal properties
3-Amino-N-(2-methylpropyl)propanamideAmino group and propanamideExhibits anti-inflammatory activity

These compounds highlight diverse biological activities and provide a basis for comparing their unique properties with those of (R)-4-(1,4-Diazepane-1-carbonyl)-2,5-dimethylhexan-2-yl carbamate.

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

299.22089180 g/mol

Monoisotopic Mass

299.22089180 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

Explore Compound Types